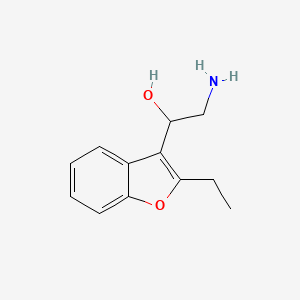
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction . These methods minimize side reactions and improve overall yield, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the benzofuran ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of benzofuran.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-amino-1-(2-ethyl-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-12(9(14)7-13)8-5-3-4-6-11(8)15-10/h3-6,9,14H,2,7,13H2,1H3 |
Clé InChI |
ZNRWMKWDDCZZCV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
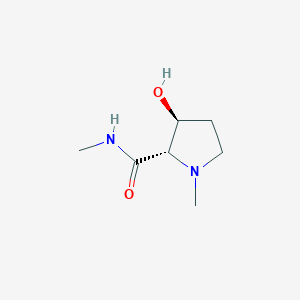
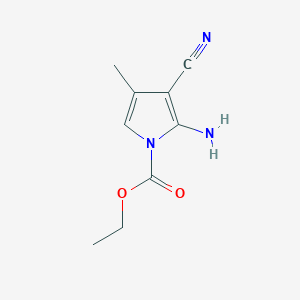
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
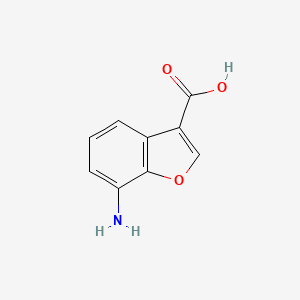

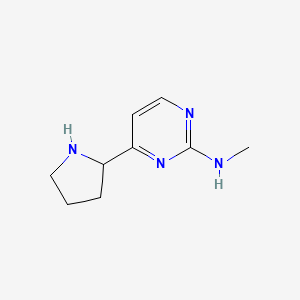
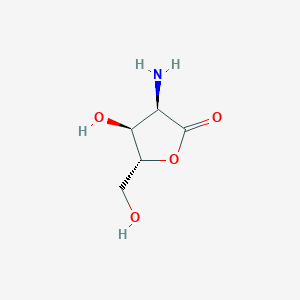
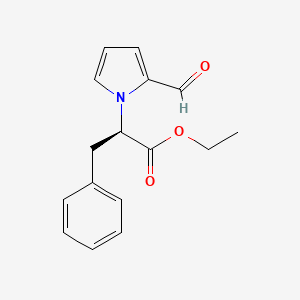
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
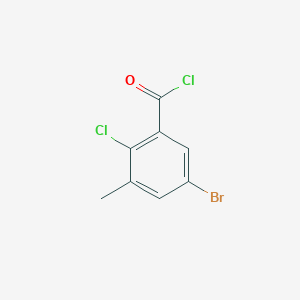
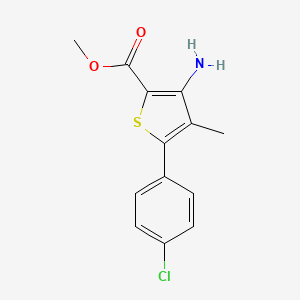

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
